Methyl 5-amino-2-fluoro-3-hydroxybenzoate
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Overview
Description
Methyl 5-amino-2-fluoro-3-hydroxybenzoate is an organic compound with the molecular formula C8H8FNO3 and a molecular weight of 185.15 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group attached to a benzoate structure. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-fluoro-3-hydroxybenzoate typically involves the esterification of 5-amino-2-fluoro-3-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-fluoro-3-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-amino-2-fluoro-3-hydroxybenzaldehyde.
Reduction: Formation of 5-amino-2-fluoro-3-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-amino-2-fluoro-3-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-fluoro-3-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and cellular processes. The fluorine atom can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-fluoro-2-hydroxybenzoate: Similar structure but lacks the amino group.
Methyl 2-amino-5-fluoro-3-hydroxybenzoate: Similar structure but with different positioning of the amino group.
Uniqueness
Methyl 5-amino-2-fluoro-3-hydroxybenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and a hydroxyl group on the benzoate ring allows for versatile chemical modifications and interactions .
Properties
Molecular Formula |
C8H8FNO3 |
---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
methyl 5-amino-2-fluoro-3-hydroxybenzoate |
InChI |
InChI=1S/C8H8FNO3/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3,11H,10H2,1H3 |
InChI Key |
SZESOMPYEOUIKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)N)O)F |
Origin of Product |
United States |
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